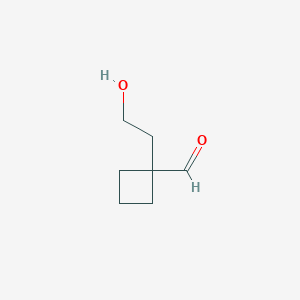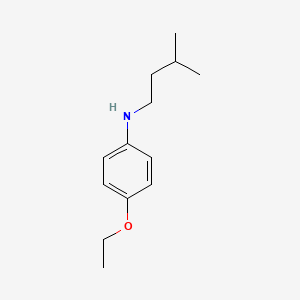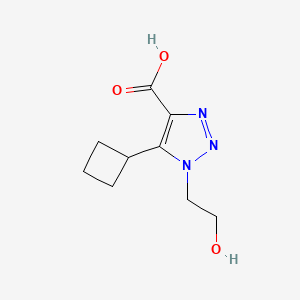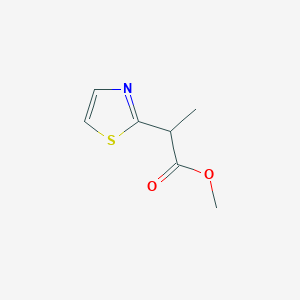![molecular formula C12H21BrO2 B13309593 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring via an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocycloheptanol with oxolane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy-methyl linkage .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can participate in various binding interactions, while the oxolane ring provides stability and solubility. The compound can modulate biological pathways by acting as an inhibitor or activator of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
2-Methyltetrahydrofuran: Another bio-based solvent with similar applications.
Uniqueness
2-([(2-Bromocycloheptyl)oxy]methyl)oxolane is unique due to its specific structure, which combines a bromocycloheptyl group with an oxolane ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C12H21BrO2 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
2-[(2-bromocycloheptyl)oxymethyl]oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-6-2-1-3-7-12(11)15-9-10-5-4-8-14-10/h10-12H,1-9H2 |
Clave InChI |
GDLDPOWKQUEGSG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)Br)OCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
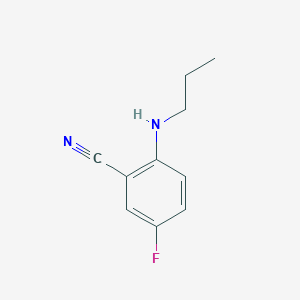


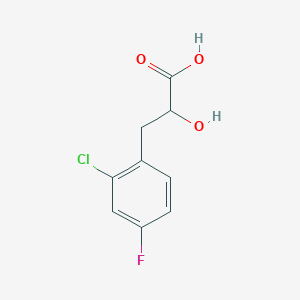
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
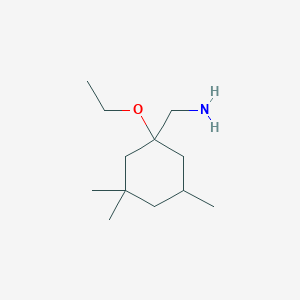
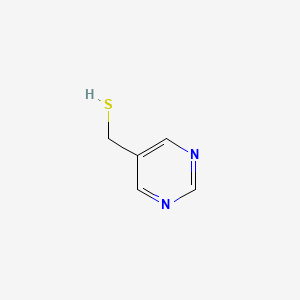
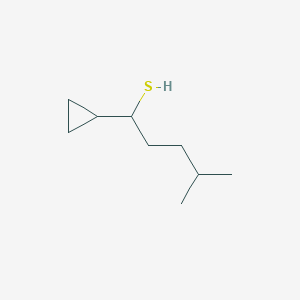
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)
